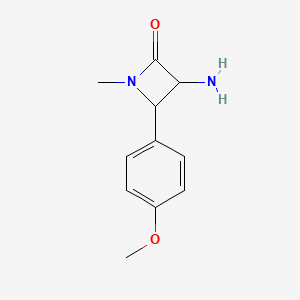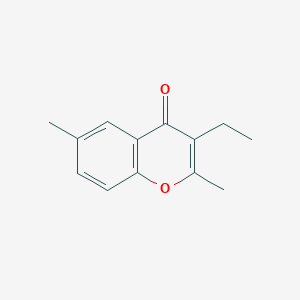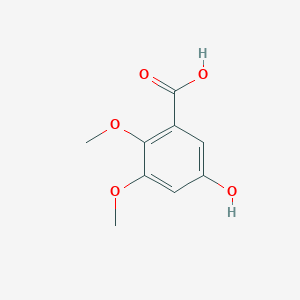
5-Hydroxy-2,3-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,3-dimethoxybenzoic acid: is a phenolic compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of hydroxyl and methoxy groups attached to a benzoic acid core. This compound is known for its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,3-dimethoxybenzoic acid typically involves the selective demethylation of 2,3-dimethoxybenzoic acid. This can be achieved using reagents such as sulfuric acid or boron tribromide under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The starting material, 2,3-dimethoxybenzoic acid, is subjected to demethylation using sulfuric acid in a controlled environment to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-2,3-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Boron tribromide (BBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acids.
Applications De Recherche Scientifique
Chemistry: 5-Hydroxy-2,3-dimethoxybenzoic acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is used in assays to evaluate its ability to scavenge free radicals and protect cells from oxidative stress .
Medicine: The anti-inflammatory and antimicrobial properties of this compound make it a candidate for the development of new therapeutic agents. It is being investigated for its potential use in treating inflammatory diseases and infections .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its antioxidant properties. It is also used as an intermediate in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,3-dimethoxybenzoic acid involves its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. This compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways. By modulating these targets, it exerts its anti-inflammatory and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid): Similar structure but with hydroxyl and methoxy groups in different positions.
Vanillic acid (4-Hydroxy-3-methoxybenzoic acid): Contains one less methoxy group.
Protocatechuic acid (3,4-Dihydroxybenzoic acid): Contains two hydroxyl groups instead of methoxy groups.
Uniqueness: 5-Hydroxy-2,3-dimethoxybenzoic acid is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C9H10O5 |
|---|---|
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
5-hydroxy-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,10H,1-2H3,(H,11,12) |
Clé InChI |
GBLNHVGTBAVGLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)




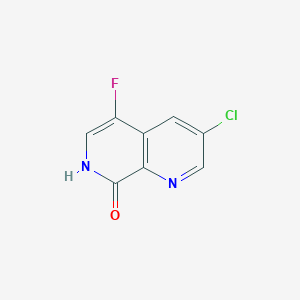
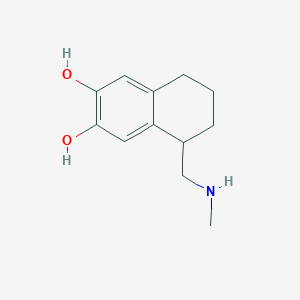
![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
